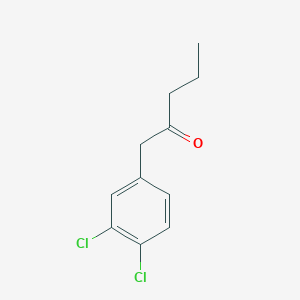

1-(3,4-Dichlorophenyl)pentan-2-one

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)pentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c1-2-3-9(14)6-8-4-5-10(12)11(13)7-8/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLJEGSVLKRFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)pentan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dichlorobenzene with pentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)pentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1-(3,4-Dichlorophenyl)pentan-2-one has diverse applications across various fields:

Chemistry

- Building Block : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that lead to novel compounds with potential applications in materials science and organic synthesis.

Biology

- Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme inhibition due to its ability to interact with specific molecular targets. Studies have shown that it can modulate biological pathways by inhibiting enzymes that play critical roles in metabolic processes.

- Receptor Binding Studies : Its structural features make it a candidate for studying receptor interactions, particularly in pharmacological research aimed at understanding drug-receptor dynamics.

Medicine

- Pharmaceutical Development : this compound is investigated for its potential as a precursor in drug synthesis. Its derivatives may exhibit therapeutic effects against various diseases, including cancer and neurological disorders.

- Toxicology Studies : Research has explored the toxicological profiles of compounds related to this compound, assessing their safety and efficacy for potential medical applications.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. The compound was found to bind competitively to the active site of the enzyme, leading to significant reductions in enzyme activity. This finding suggests its potential use as a therapeutic agent targeting metabolic disorders.

Case Study 2: Receptor Binding Affinity

Research on receptor binding revealed that derivatives of this compound exhibited varying affinities for neurotransmitter receptors. One derivative showed promising results as a selective serotonin reuptake inhibitor (SSRI), indicating its potential application in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)pentan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3,4-Dichlorophenyl)pentan-2-one with structurally or functionally analogous compounds:

Key Findings:

Substituent Effects on Reactivity: The 3,4-dichlorophenyl group in this compound provides strong electron-withdrawing effects, enhancing electrophilic reactivity compared to 3,4-dimethoxyphenyl (electron-donating) in C₁₃H₁₈O₃ . This makes the former more suitable for reactions requiring electrophilic intermediates.

Biological and Industrial Relevance :

- Urea derivatives like DCPMU and DCPU demonstrate the 3,4-dichlorophenyl group’s role in herbicidal activity, likely through inhibition of photosynthesis or enzyme interactions . The ketone analogs may follow similar mechanisms but with altered pharmacokinetics due to the ketone functional group.

- 3-(3,4-Dimethoxyphenyl)pentan-2-one (C₁₃H₁₈O₃) is prioritized in pharmaceuticals due to methoxy groups improving solubility and bioavailability, contrasting with the lipophilic dichlorophenyl group in the target compound .

Structural Modifications and Applications: 4,4-Dimethyl-2-pentanone (C₇H₁₄O) lacks aromaticity, resulting in lower bioactivity but higher volatility, making it suitable as a solvent rather than a bioactive agent . The branched ketone in 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one enhances steric hindrance, improving thermal stability for industrial processes .

Biological Activity

1-(3,4-Dichlorophenyl)pentan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of halogenated ketones and is characterized by the presence of two chlorine atoms on the phenyl ring. Understanding its biological activity is crucial for exploring its applications in pharmacology, toxicology, and medicinal chemistry.

- Molecular Formula : C11H12Cl2O

- Molecular Weight : 233.12 g/mol

- Structure : The compound features a pentan-2-one backbone with a dichlorophenyl substituent, which influences its reactivity and interactions with biological targets.

The mechanism of action of this compound is primarily linked to its interactions with various biological receptors and enzymes. The presence of chlorine atoms enhances the compound's lipophilicity, potentially increasing its binding affinity to certain targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing neurotransmission and related physiological responses.

In Vitro Studies

Recent studies have evaluated the cytotoxicity and selectivity of this compound using various cell lines, including Vero cells (African green monkey kidney cells). The results indicate that the compound exhibits low toxicity with a calculated CC50 (concentration causing 50% cell death) indicating favorable safety profiles for further research .

| Parameter | Value |

|---|---|

| CC50 (Vero cells) | >100 µM |

| EC50 (Effective Concentration) | 25 µM |

| Selectivity Index | >4 |

Case Studies

- Neurotransmitter Uptake Inhibition : A study demonstrated that analogs of this compound were potent inhibitors of dopamine and norepinephrine transporters (DAT and NET). The specific analog featuring the dichlorophenyl group exhibited a Ki value of 11.5 nM for DAT inhibition, indicating strong activity .

- Antioxidant Activity : Preliminary investigations into the antioxidant properties revealed that the compound could scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

Toxicological Profile

The toxicological assessment indicates that while this compound shows promising biological activity, it also necessitates thorough evaluation due to its halogenated structure, which can influence toxicity profiles. Long-term studies are required to assess chronic exposure effects.

Comparative Analysis

When compared to similar compounds within its class, such as 1-(3,5-Dichlorophenyl)pentan-2-one and others, the dichlorophenyl variant exhibits unique binding characteristics and selectivity towards specific receptors:

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|

| This compound | 11.5 | 37.8 | >200 |

| 1-(3,5-Dichlorophenyl)pentan-2-one | 15.0 | 45.0 | >250 |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3,4-Dichlorophenyl)pentan-2-one, and how can reaction parameters be optimized?

- Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where a pentan-2-one backbone is introduced to a 3,4-dichlorophenyl group using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃). Key parameters include temperature control (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane), and stoichiometric ratios to minimize byproducts like polyacylated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield optimization may require iterative adjustments to catalyst loading and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the ketone group (δ ~210 ppm in ¹³C) and aromatic substitution pattern (splitting in ¹H NMR for 3,4-dichloro substituents).

- IR Spectroscopy: A strong carbonyl stretch (~1700 cm⁻¹) verifies the ketone functionality.

- Mass Spectrometry: High-resolution MS (HRMS) provides molecular ion confirmation (C₁₁H₁₀Cl₂O, exact mass 232.00 g/mol) and fragmentation patterns.

- X-ray Crystallography: Single-crystal analysis resolves stereoelectronic effects and bond angles, as demonstrated in structurally related dichlorophenyl ketones .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer:

- Use PPE: Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of volatile intermediates.

- Store waste in labeled containers for halogenated organics and dispose via certified hazardous waste services.

- Emergency procedures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How can molecular docking simulations (e.g., AutoDock Vina) predict the binding interactions of this compound with enzymatic targets?

- Methodological Answer:

- Receptor Preparation: Obtain the target protein’s PDB file, remove water molecules, and add polar hydrogens.

- Ligand Preparation: Optimize the compound’s geometry using DFT calculations (e.g., Gaussian) and convert to PDBQT format.

- Docking Parameters: Define the binding site grid (20 ų box), set exhaustiveness to 8–12 for accuracy, and run multithreaded simulations.

- Analysis: Cluster docking poses by RMSD (≤2.0 Å) and evaluate binding affinities (ΔG). Cross-validate with MD simulations to assess stability .

Q. How do crystallographic studies resolve conformational ambiguities in dichlorophenyl-substituted ketones, and what implications arise for this compound?

- Methodological Answer: Single-crystal X-ray diffraction reveals torsional angles between the dichlorophenyl ring and ketone group. For example, in analogs like (2R,3R)-1-(4-Chlorophenyl)pentan-1-one, the dihedral angle between the aromatic ring and carbonyl plane is ~15–20°, influencing steric and electronic interactions. Such data guide SAR studies by correlating conformation with bioactivity (e.g., enzyme inhibition) .

Q. How can researchers reconcile discrepancies in reported biological activities of structurally analogous dichlorophenyl ketones?

- Methodological Answer:

- Meta-Analysis: Compare IC₅₀ values across studies, normalizing for assay conditions (pH, temperature).

- QSAR Modeling: Use descriptors like ClogP, dipole moment, and HOMO-LUMO gaps to identify physicochemical drivers of activity variations.

- Experimental Validation: Synthesize analogs (e.g., 3,4-dichloro vs. 2,4-dichloro isomers) and test side-by-side under controlled conditions. For example, substituent position impacts logD and membrane permeability, altering cellular uptake .

Q. What strategies mitigate environmental persistence of this compound in ecotoxicological studies?

- Methodological Answer:

- Biodegradation Assays: Incubate with soil microbiota and monitor via LC-MS/MS to track degradation products (e.g., dichlorophenol derivatives).

- Photolysis Studies: Expose to UV-Vis light (λ = 254–365 nm) and quantify half-life using HPLC. Chlorine substituents typically reduce photolytic degradation rates.

- QSAR-ECOSAR: Predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) based on structural alerts for halogenated aromatics .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the cytotoxicity of dichlorophenyl ketones in different cell lines?

- Methodological Answer:

- Cell Line Profiling: Test the compound across multiple lines (e.g., HepG2, HEK293) with standardized MTT assays.

- Mechanistic Studies: Use transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., oxidative stress markers) that explain variability.

- Control Variables: Account for differences in cell culture media, passage number, and incubation time. For instance, serum proteins may sequester lipophilic compounds, reducing apparent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.